Cas no 76029-50-0 (O-cyclopentylhydroxylamine)
O-cyclopentylhydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- Hydroxylamine,O-cyclopentyl-
- cyclopentyloxy amine
- O-cyclopentylhydroxylamine
- Cyclopentyloxyamin
- Hydroxylamine,O-cyclopentyl
- O-cyclopentyl-hydroxylamine
- DTXSID40558994
- EN300-92053
- 76029-50-0
- AKOS006317667
- SCHEMBL640121
- HWWCBAWGNJYHPP-UHFFFAOYSA-N
- DB-159782
-
- MDL: MFCD11609821
- Inchi: 1S/C5H11NO/c6-7-5-3-1-2-4-5/h5H,1-4,6H2
- InChI Key: HWWCBAWGNJYHPP-UHFFFAOYSA-N
- SMILES: O(C1CCCC1)N
Computed Properties
- Exact Mass: 101.08400
- Monoisotopic Mass: 101.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 50
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- PSA: 35.25000
- LogP: 1.51960
O-cyclopentylhydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C993040-25mg |
O-cyclopentylhydroxylamine |
76029-50-0 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C993040-50mg |
O-cyclopentylhydroxylamine |
76029-50-0 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C993040-250mg |
O-cyclopentylhydroxylamine |
76029-50-0 | 250mg |
$ 275.00 | 2022-06-06 | ||
| Enamine | EN300-92053-0.05g |
O-cyclopentylhydroxylamine |
76029-50-0 | 90% | 0.05g |
$99.0 | 2024-05-21 | |
| Enamine | EN300-92053-0.1g |
O-cyclopentylhydroxylamine |
76029-50-0 | 90% | 0.1g |
$147.0 | 2024-05-21 | |
| Enamine | EN300-92053-0.25g |
O-cyclopentylhydroxylamine |
76029-50-0 | 90% | 0.25g |
$209.0 | 2024-05-21 | |
| Enamine | EN300-92053-0.5g |
O-cyclopentylhydroxylamine |
76029-50-0 | 90% | 0.5g |
$330.0 | 2024-05-21 | |
| Enamine | EN300-92053-1.0g |
O-cyclopentylhydroxylamine |
76029-50-0 | 90% | 1.0g |
$423.0 | 2024-05-21 | |
| Enamine | EN300-92053-2.5g |
O-cyclopentylhydroxylamine |
76029-50-0 | 90% | 2.5g |
$658.0 | 2024-05-21 | |
| Enamine | EN300-92053-5.0g |
O-cyclopentylhydroxylamine |
76029-50-0 | 90% | 5.0g |
$1049.0 | 2024-05-21 |
O-cyclopentylhydroxylamine Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on O-cyclopentylhydroxylamine
Recent Advances in the Application of O-cyclopentylhydroxylamine (CAS: 76029-50-0) in Chemical Biology and Pharmaceutical Research
O-cyclopentylhydroxylamine (CAS: 76029-50-0) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural and reactive properties. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel inhibitors and probes for biological targets. This research brief synthesizes the latest findings on the synthesis, applications, and mechanistic insights of O-cyclopentylhydroxylamine, providing a comprehensive overview for researchers in the field.
One of the most significant advancements involves the use of O-cyclopentylhydroxylamine as a key intermediate in the synthesis of hydroxamic acid derivatives, which are known for their inhibitory activity against metalloenzymes such as histone deacetylases (HDACs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that O-cyclopentylhydroxylamine-based HDAC inhibitors exhibit enhanced selectivity and potency compared to traditional analogs. The study utilized computational modeling and X-ray crystallography to elucidate the binding interactions, revealing that the cyclopentyl moiety contributes to improved hydrophobic interactions within the enzyme active site.
In addition to its role in HDAC inhibition, O-cyclopentylhydroxylamine has been explored as a reactive handle for bioconjugation strategies. A recent Nature Chemical Biology paper (2024) reported its application in site-specific protein modification, leveraging its hydroxylamine group for chemoselective reactions with ketone-functionalized biomolecules. This approach enables the development of stable protein-drug conjugates with potential applications in targeted therapy and diagnostics. The study also highlighted the compound's stability under physiological conditions, a critical factor for in vivo applications.
From a synthetic chemistry perspective, novel methodologies for the efficient production of O-cyclopentylhydroxylamine have been developed. A 2023 Organic Letters publication described a catalytic asymmetric synthesis route using chiral palladium complexes, achieving high enantioselectivity (up to 98% ee). This advancement addresses previous challenges in obtaining enantiomerically pure forms of the compound, which is crucial for structure-activity relationship studies in drug development. The optimized synthetic protocol also demonstrated scalability, with yields exceeding 85% on multigram scales.
Emerging research has also investigated the safety profile and pharmacokinetic properties of O-cyclopentylhydroxylamine derivatives. A preclinical study published in Chemical Research in Toxicology (2024) evaluated the metabolic stability and toxicity of several lead compounds, identifying favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. Notably, the cyclopentyl substitution was found to reduce oxidative metabolism compared to linear alkyl analogs, potentially leading to improved half-lives in vivo. These findings support further development of O-cyclopentylhydroxylamine-based therapeutics.
Looking forward, several research groups are exploring the application of O-cyclopentylhydroxylamine in PROTAC (proteolysis targeting chimera) technology. Preliminary results presented at the 2024 American Chemical Society meeting suggest that the compound's structural features make it an ideal linker component for designing targeted protein degraders. The ability to simultaneously engage target proteins and E3 ubiquitin ligases while maintaining favorable physicochemical properties positions O-cyclopentylhydroxylamine as a promising tool in this rapidly evolving field.
In conclusion, recent studies demonstrate that O-cyclopentylhydroxylamine (CAS: 76029-50-0) continues to be a valuable scaffold in chemical biology and drug discovery. Its applications span from enzyme inhibition to bioconjugation and protein degradation strategies, supported by advances in synthetic methodology and mechanistic understanding. As research progresses, we anticipate further innovations leveraging this versatile compound, particularly in the development of targeted therapies with improved selectivity and pharmacological profiles.
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